N'-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide is a benzohydrazone compound known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxy and methoxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazones depending on the reagents used.
Scientific Research Applications
N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and participate in electron transfer processes. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxy-5-methoxybenzylidene)tetra-decanohydrazide
- N’-(2-Hydroxy-5-methoxybenzylidene)octadecanohydrazide
- N’-(2-Hydroxy-5-methoxybenzylidene)-4-dimethylaminobenzohydrazide
Uniqueness
N’-(2-Hydroxy-5-methoxybenzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which enhances its reactivity and potential for forming diverse chemical derivatives. Its ability to form stable metal complexes and its biological activity further distinguish it from other similar compounds.
Properties
CAS No. |
474762-68-0 |
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Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-5-6-14(20)12(8-13)10-18-19-17(21)11-4-7-15(23-2)16(9-11)24-3/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
UDWMADIGCNIFHD-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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